6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine
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Overview
Description
6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of chlorine atoms at positions 6 and 8 enhances its reactivity and potential for various chemical transformations .
Preparation Methods
The synthesis of 6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with chloroacetaldehyde, followed by chlorination. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Biology: This compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It has shown potential in the development of pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry: Its derivatives are used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
- 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine
- 2,3-Dihydroimidazo[1,2-c]quinazoline derivatives
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
CAS No. |
63111-50-2 |
---|---|
Molecular Formula |
C7H6Cl2N2 |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
6,8-dichloro-2,3-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2 |
InChI Key |
LUTUICQZQNADJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(C=C(C2=N1)Cl)Cl |
Origin of Product |
United States |
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